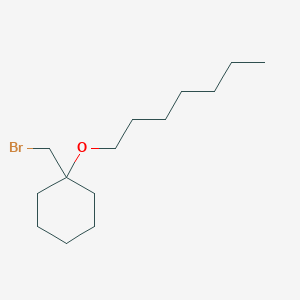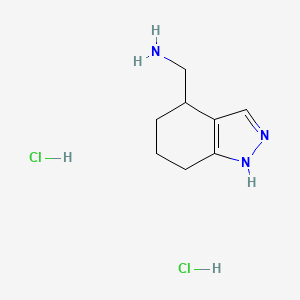
3-(3-Aminopropyl)-5-bromophenolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Aminopropyl)-5-bromophenolhydrochloride is a chemical compound that features a brominated phenol group and an aminopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)-5-bromophenolhydrochloride typically involves the bromination of phenol followed by the introduction of an aminopropyl group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The aminopropyl group can be introduced through a nucleophilic substitution reaction using 3-aminopropylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization with the aminopropyl group. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-5-bromophenolhydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or cyanides can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: The corresponding hydrogenated phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(3-Aminopropyl)-5-bromophenolhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-5-bromophenolhydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The brominated phenol group may also contribute to its biological activity by interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used for surface functionalization and as a coupling agent.
3-Aminopropyltrimethoxysilane: Similar applications as 3-Aminopropyltriethoxysilane but with different alkoxy groups.
3-Aminopropanol: A simpler compound with an aminopropyl group and a hydroxyl group.
Uniqueness
3-(3-Aminopropyl)-5-bromophenolhydrochloride is unique due to the presence of both a brominated phenol group and an aminopropyl side chain. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13BrClNO |
|---|---|
Molecular Weight |
266.56 g/mol |
IUPAC Name |
3-(3-aminopropyl)-5-bromophenol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-4-7(2-1-3-11)5-9(12)6-8;/h4-6,12H,1-3,11H2;1H |
InChI Key |
TVVLBGJCQMEJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)Br)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15309400.png)




![5-Dimethylphosphoryl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B15309441.png)


![n-Methyl-1-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15309465.png)





